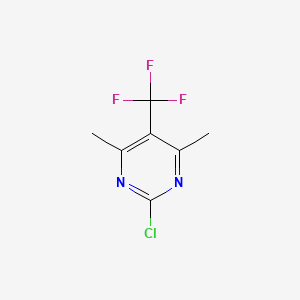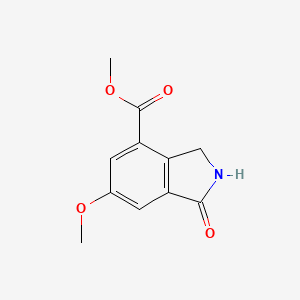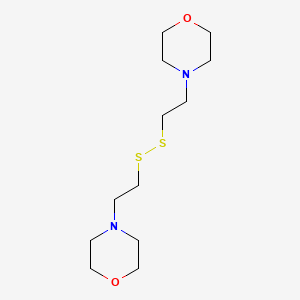
2-Chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to the pyrimidine ring. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are widely recognized for their role in nucleic acids like DNA and RNA. The trifluoromethyl group in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine typically involves the chlorination of 4,6-dimethyl-5-(trifluoromethyl)pyrimidine. One common method includes the reaction of 4,6-dimethyl-5-(trifluoromethyl)pyrimidine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.
Major Products
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Suzuki-Miyaura Coupling:
Applications De Recherche Scientifique
2-Chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Biology: Investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target proteins, makes it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
Uniqueness
2-Chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents also influences its biological activity, making it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C7H6ClF3N2 |
|---|---|
Poids moléculaire |
210.58 g/mol |
Nom IUPAC |
2-chloro-4,6-dimethyl-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H6ClF3N2/c1-3-5(7(9,10)11)4(2)13-6(8)12-3/h1-2H3 |
Clé InChI |
MBNCGEAWHOLCKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)Cl)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)



![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)



![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)



